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Compound of Interest

Compound Name: Bis(trimethylsilyl)carbodiimide

Cat. No.: B093060 Get Quote

For researchers, scientists, and professionals in drug development, this in-depth guide

illuminates the discovery, history, and synthetic methodologies of silylated carbodiimides, a

unique class of organosilicon compounds. This document provides a comprehensive overview,

from their initial synthesis to their modern applications, complete with detailed experimental

protocols and comparative data.

Discovery and Historical Context
The journey into the world of silylated carbodiimides began in the early 1960s. In 1962, the

pioneering work of J. Pump and U. Wannagat led to the first synthesis of a silylated

carbodiimide, specifically N,N'-bis(trimethylsilyl)carbodiimide (BTSC). Their findings were

published in the German journal Justus Liebigs Annalen der Chemie. Almost concurrently in the

same year, L. Birkofer, A. Ritter, and P. Richter also reported on the synthesis of BTSC in

Tetrahedron Letters, highlighting the burgeoning interest in this novel class of compounds.

These initial syntheses marked a significant development in organosilicon chemistry,

introducing a versatile reagent with a unique reactivity profile. The introduction of the bulky and

electron-donating trimethylsilyl groups to the carbodiimide backbone imparted distinct

properties compared to their organic counterparts, such as increased solubility in nonpolar

organic solvents and altered reactivity, paving the way for new synthetic applications.
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Since their initial discovery, a variety of synthetic routes to silylated carbodiimides have been

developed. The primary methods involve the reaction of a silicon-containing electrophile with a

source of the carbodiimide or cyanamide anion.

From Cyanamide and its Salts
One of the earliest and most straightforward methods involves the reaction of cyanamide

(H₂NCN) or its salts with a trialkylsilyl halide. The reaction of lithium cyanamide with

trimethylsilyl chloride is a representative example of this approach.

From Thiourea and Urea Derivatives
Silylated carbodiimides can also be prepared from silylated thiourea or urea derivatives. This

method typically involves a desulfurization or dehydration step. For instance, the reaction of a

1,3-bis(trimethylsilyl)thiourea with a desulfurizing agent can yield the corresponding silylated

carbodiimide.

From Silylamines and a Carbon Source
Another synthetic strategy involves the reaction of silylamines with a suitable one-carbon

electrophile. For example, the reaction of hexamethyldisilazane (HMDS) with cyanogen

chloride or phosgene can produce BTSC, although this method often requires harsh conditions

and the handling of highly toxic reagents. A more common variation of this approach is the

reaction of HMDS with cyanoguanidine.

Quantitative Data on Bis(trimethylsilyl)carbodiimide
(BTSC)
Bis(trimethylsilyl)carbodiimide is the most well-studied and commonly utilized silylated

carbodiimide. Its physical and spectroscopic properties are well-documented.
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Property Value Reference

Molecular Formula C₇H₁₈N₂Si₂

Molecular Weight 186.41 g/mol

Boiling Point 164 °C [1]

Melting Point -23 °C [1]

Density 0.821 g/mL at 25 °C [1]

Refractive Index 1.4351 at 20 °C [1]

¹H NMR (CDCl₃) δ ~0.2 ppm (s, 18H)

¹³C NMR (CDCl₃)
δ ~1.5 ppm (CH₃), δ ~125 ppm

(N=C=N)

²⁹Si NMR (CDCl₃) δ ~3.5 ppm

IR (neat)
ν ~2180 cm⁻¹ (asymmetric

N=C=N stretch)

Detailed Experimental Protocols
The following are detailed experimental protocols for key synthetic methods of N,N'-

bis(trimethylsilyl)carbodiimide (BTSC).

Synthesis of BTSC from Cyanamide and
Trimethylchlorosilane
Materials:

Cyanamide (H₂NCN)

n-Butyllithium (n-BuLi) in hexane

Trimethylchlorosilane ((CH₃)₃SiCl)

Anhydrous diethyl ether or tetrahydrofuran (THF)
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Procedure:

A solution of cyanamide in anhydrous diethyl ether is cooled to -78 °C in a dry ice/acetone

bath under an inert atmosphere (e.g., argon or nitrogen).

Two equivalents of n-butyllithium in hexane are added dropwise to the cooled solution with

stirring. The formation of a white precipitate of lithium cyanamide is observed.

The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2

hours to ensure complete deprotonation.

The mixture is then cooled again to -78 °C, and two equivalents of trimethylchlorosilane are

added dropwise.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred overnight.

The precipitated lithium chloride is removed by filtration under an inert atmosphere.

The solvent is removed from the filtrate under reduced pressure.

The crude product is purified by fractional distillation under vacuum to yield pure N,N'-

bis(trimethylsilyl)carbodiimide.

Expected Yield: 70-80%

Synthesis of BTSC from Hexamethyldisilazane (HMDS)
and Cyanoguanidine
Materials:

Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)

Cyanoguanidine (Dicyandiamide)

Anhydrous toluene or xylene

Catalytic amount of a strong acid (e.g., sulfuric acid)
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Procedure:

A mixture of cyanoguanidine and a stoichiometric excess of hexamethyldisilazane is

suspended in anhydrous toluene.

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress

of the reaction can be monitored by the evolution of ammonia gas.

After the reaction is complete (i.e., ammonia evolution ceases), the mixture is cooled to room

temperature.

The solid byproducts are removed by filtration.

The solvent and excess HMDS are removed from the filtrate by distillation at atmospheric

pressure.

The remaining crude product is purified by fractional distillation under reduced pressure to

afford pure N,N'-bis(trimethylsilyl)carbodiimide.

Expected Yield: 60-70%

Logical Relationships and Reaction Mechanisms
The synthesis of silylated carbodiimides involves fundamental principles of nucleophilic

substitution at silicon. The following diagrams illustrate the key reaction pathways and a

generalized experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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